molecular formula C9H10Cl3N B6265627 rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 69579-99-3

rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6265627
CAS No.: 69579-99-3
M. Wt: 238.5 g/mol
InChI Key: HIPBPOHERGVLQD-RDNZEXAOSA-N
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Description

rac-(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a 3,4-dichlorophenyl substituent. Its structure combines a strained cyclopropane ring with a halogenated aromatic system, making it a versatile scaffold for pharmaceutical and chemical research.

Properties

CAS No.

69579-99-3

Molecular Formula

C9H10Cl3N

Molecular Weight

238.5 g/mol

IUPAC Name

(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1

InChI Key

HIPBPOHERGVLQD-RDNZEXAOSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Substitution Reaction: The introduction of the 3,4-dichlorophenyl group is usually done via a substitution reaction. This can involve the reaction of a cyclopropane derivative with a chlorinated benzene compound under basic conditions.

    Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclopropane derivative.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and substitution reactions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogens or other substituents.

    Substitution: The amine group can participate in various substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Dechlorinated derivatives or fully reduced cyclopropane rings.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production of various derivatives.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules. This binding can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cyclopropane Amines

a. 3,4-Difluorophenyl Analogs
  • Example : (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1156491-10-9).
    • Key Differences : Fluorine atoms replace chlorine, reducing molecular weight (205.63 g/mol vs. ~238.5 g/mol for dichloro analog) and altering lipophilicity (ClogP likely lower due to fluorine’s electronegativity) .
    • Application : Intermediate in ticagrelor synthesis, highlighting its role in antiplatelet drug development .
    • Pharmacological Impact : Fluorine’s smaller size may enhance metabolic stability compared to chlorine, though potency at target receptors (e.g., platelet P2Y12 for ticagrelor) may differ .
b. 3,5-Dichlorophenyl Analog
  • Example : rac-(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS 2241128-64-1).
    • Key Differences : Chlorine atoms at positions 3 and 5 (vs. 3,4 in the main compound) create a distinct electronic and steric profile.
    • Impact : Positional isomerism may reduce binding affinity to receptors sensitive to para-substituents (e.g., opioid or platelet receptors) .
c. 2,3-Difluorophenyl and 3-Methoxyphenyl Analogs
  • Examples :
    • rac-(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride .
    • rac-(1R,2S)-2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS 110901-92-3) .
    • Key Differences : Methoxy groups introduce electron-donating effects, while fluorine substitution modifies polarity.
    • Applications : Methoxy analogs may target serotonin or adrenergic receptors, whereas difluoro derivatives could optimize solubility for CNS drugs .

Physicochemical and Pharmacokinetic Properties

Property rac-(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine HCl 3,4-Difluoro Analog 3,5-Dichloro Analog
Molecular Weight ~238.5 g/mol (estimated) 205.63 g/mol 238.5 g/mol
Halogen Substituents 3,4-Cl 3,4-F 3,5-Cl
Lipophilicity (ClogP) High (due to Cl) Moderate High
Solubility Likely low (hydrophobic Cl) Higher than dichloro Similar to main compound
Metabolic Stability Potential for oxidative dechlorination Higher (fluorine inertness) Moderate

Pharmacological Activity and Receptor Interactions

  • Ticagrelor Analogs : The 3,4-difluoro derivative’s role in ticagrelor synthesis implies that electronic and steric properties of substituents modulate P2Y12 receptor antagonism .
  • Safety Profile : Dichloro compounds may exhibit higher toxicity (e.g., hepatotoxicity) compared to fluoro analogs, as seen in sertraline-related compounds .

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